molecular formula C19H24N2O B373456 Cinchonamine CAS No. 482-28-0

Cinchonamine

Cat. No.: B373456
CAS No.: 482-28-0
M. Wt: 296.4 g/mol
InChI Key: YAUKSCGKZYUZRH-UHFFFAOYSA-N
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Description

Cinchonamine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cinchonamine typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the bicyclic structure and the introduction of the indole and ethanol groups. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Cinchonamine can undergo various chemical reactions, including:

  • **Ox

Properties

CAS No.

482-28-0

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

2-[2-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indol-3-yl]ethanol

InChI

InChI=1S/C19H24N2O/c1-2-13-12-21-9-7-14(13)11-18(21)19-16(8-10-22)15-5-3-4-6-17(15)20-19/h2-6,13-14,18,20,22H,1,7-12H2

InChI Key

YAUKSCGKZYUZRH-UHFFFAOYSA-N

SMILES

C=CC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2C3=C(C4=CC=CC=C4N3)CCO

Canonical SMILES

C=CC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO

Key on ui other cas no.

482-28-0

Synonyms

cinchonamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinchonamine
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Cinchonamine
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Cinchonamine
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Cinchonamine
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Reactant of Route 5
Cinchonamine
Reactant of Route 6
Cinchonamine

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